3-(3,4,5-Trifluorophenyl)propiophenone
Overview
Description
3-(3,4,5-Trifluorophenyl)propiophenone is an organic compound with the molecular formula C9H7F3O. It is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
- The primary targets of 3-(3,4,5-Trifluorophenyl)propiophenone are not widely documented in the literature. However, one study suggests that tris(3,4,5-trifluorophenyl)borane (a related compound) exhibits catalytic activity in 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, it is active in the hydroboration of aldehydes, ketones, and imines, but not alkenes and alkynes. Microwave irradiation, however, allows effective hydroboration of alkenes and alkynes .
Target of Action
Biochemical Analysis
Biochemical Properties
3-(3,4,5-Trifluorophenyl)propiophenone plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies, indicating a threshold effect where the compound becomes harmful beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects and potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propiophenone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroacetophenone: Similar in structure but with only one fluorine atom, leading to different reactivity and properties.
3,4-Difluoropropiophenone: Lacks one fluorine atom compared to 3-(3,4,5-Trifluorophenyl)propiophenone, affecting its chemical behavior.
3,5-Difluoropropiophenone: Another related compound with two fluorine atoms, showing distinct reactivity patterns.
Uniqueness
This compound is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBOJZYZCMXNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644990 | |
Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-56-5 | |
Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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